6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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Overview
Description
6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide typically involves multiple steps. One common method includes the condensation of 6,7-dimethoxyisoquinoline with 4-methoxyphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or interact with cellular proteins involved in signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline: Known for its high affinity for σ2 receptors and potential use as a PET radiotracer.
6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine: Studied for its biological activities and potential therapeutic applications.
Uniqueness
6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is unique due to its specific structural features and the presence of both methoxy and carbothioamide groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
896854-73-2 |
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Molecular Formula |
C19H22N2O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C19H22N2O3S/c1-22-16-6-4-15(5-7-16)20-19(25)21-9-8-13-10-17(23-2)18(24-3)11-14(13)12-21/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,25) |
InChI Key |
KYJVVLOSSAZKMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2)OC)OC |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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